Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
Description
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is a quinazoline derivative characterized by a brominated quinazolinyl core linked to an ethylamino ethanol moiety. Quinazoline derivatives are known for diverse applications, including anti-inflammatory, antitumor, and antimicrobial activities . The ethylamino ethanol group may enhance solubility and influence receptor binding, as seen in related compounds like hydroxychloroquine .
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUGGJNLLCXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- involves several steps. One common method includes the reaction of 6-bromo-4-chloroquinazoline with 2-aminoethanol under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
α-MnO₂-Catalyzed Oxidative Coupling
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Reactants : 2-Aminobenzylamines and alcohols.
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Conditions : TBHP (oxidant) in chlorobenzene at 100°C.
| Catalyst | Substrates | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| α-MnO₂ | 2-Aminobenzylamine + ROH | TBHP | Chlorobenzene | 59–91 |
Ir-Catalyzed Aerobic Oxidative Condensation
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Reactants : 2-Aminobenzylamines and amines.
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Conditions : Chlorobenzene, 100°C, aerobic oxidation.
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Application : Scalable synthesis (86% yield at 20 mmol scale) .
Nucleophilic Aromatic Substitution at the 6-Bromo Site
The bromine atom at position 6 undergoes substitution with nucleophiles:
Alkylation via SNAr
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Reactants : Alkyl halides or benzyl bromides.
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Products : 6-Alkyl/arylquinazoline derivatives.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 6-Bromoquinazoline | Methyl iodide | K₂CO₃, DMF, 25°C | 6-Methylquinazoline | 85 |
| 6-Bromoquinazoline | Benzyl bromide | K₂CO₃, DMF, 80°C | 6-Benzylquinazoline | 82 |
Cross-Coupling Reactions
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Palladium-Catalyzed Suzuki Coupling :
Functionalization of the Ethanolamine Side Chain
The ethylaminoethanol group participates in:
Esterification
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Reactants : Carboxylic acids or acyl chlorides.
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Conditions : DCC/DMAP or base-mediated acylation.
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Example : Formation of acetate esters for improved lipophilicity.
Oxidation
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Oxidizing Agents : KMnO₄ or CrO₃.
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Product : Conversion to carboxylic acid or ketone derivatives.
Acid-Base and Coordination Chemistry
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Protonation : The amino group (pKa ~9.5) forms salts with acids (e.g., HCl) .
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Metal Coordination : Binds transition metals (e.g., Mn, Ir) via the quinazoline nitrogen and ethanolamine oxygen .
Biological Activity Modulation
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Structure-Activity Relationships (SAR) :
| Modification | Biological Effect | Reference |
|---|---|---|
| 6-Bromo → Methyl | Maintains binding affinity to Bcl-2 proteins | |
| Ethanolamine → Ester | Enhances cell membrane permeability |
Scientific Research Applications
Pharmaceutical Development
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has shown promise in the field of medicinal chemistry . Its structural features allow it to interact with various biological targets, making it a candidate for drug development. The compound's potential applications include:
- Antiviral Agents : Research indicates that quinazoline derivatives can be effective against viral infections, including hepatitis C and other Flaviviridae infections .
- Anti-cancer Properties : Several studies have highlighted the anti-cancer activities of quinazoline derivatives, suggesting that Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may inhibit receptor tyrosine kinases involved in cancer progression .
Several case studies have been conducted to evaluate the efficacy of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- in various applications:
Case Study 1: Anti-Cancer Activity
A study explored the anti-cancer effects of quinazoline derivatives on breast cancer cell lines. Results indicated that compounds similar to Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .
Case Study 2: Antiviral Efficacy
Research focused on the antiviral properties of quinazoline derivatives against hepatitis C virus (HCV). The findings suggested that Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- could serve as a lead compound for developing new antiviral therapies .
Mechanism of Action
The mechanism of action of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Structural Similarities :
- Core: Both compounds share a quinazolinone/quinazoline backbone.
- Substituents: The ethylamino ethanol group in the target compound is analogous to the ethylamino acetamide side chain in this derivative.
Pharmacological Activity :
- Mechanism : Quinazoline derivatives often act via cyclooxygenase (COX) inhibition or cytokine modulation.
Key Differences :
- The acetamide group in the analog may improve metabolic stability compared to the ethanol moiety.
Table 1: Comparative Data
Hydroxychloroquine (2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol)
Structural Similarities :
- Core: Hydroxychloroquine features a quinoline ring, structurally related to quinazoline.
- Side Chain: Both compounds share an ethylamino ethanol group, critical for solubility and target binding.
Pharmacological Activity :
Key Differences :
- Substituents : The 6-bromo group in the target compound may confer unique electronic properties, influencing bioavailability or metabolism.
Table 2: Comparative Data
Aminoanthraquinones (e.g., DihydroxybisalkylAAD)
Structural Similarities :
- Ethylamino Ethanol Group: Shared with the target compound, critical for DNA binding and antitumor activity .
Pharmacological Activity :
- Antitumor Activity: DihydroxybisalkylAAD showed tenfold higher potency than bisalkylAAD in murine models (P388 leukemia, B16 melanoma) .
- Mechanism : Strong DNA binding (ΔTm values) and inhibition of nucleic acid synthesis.
Key Differences :
- Core Structure: Anthraquinone vs. quinazoline cores result in divergent pharmacokinetics; anthraquinones are notorious for tissue staining due to their chromophoric properties .
- Toxicity : Acute toxicity (e.g., convulsions) in bisalkylAAD was mitigated in dihydroxybisalkylAAD due to higher therapeutic indices .
Table 3: Comparative Data
Biological Activity
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is a compound that exhibits significant potential in various biological activities due to its unique structural characteristics. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 296.16 g/mol
- The compound features a bromo-substituted quinazoline moiety linked to an ethanolamine structure, which enhances its reactivity and interaction with biological targets .
Synthesis Pathways
The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- typically involves multi-step organic reactions. The optimization of these pathways can lead to improved yields and purity of the final product. Common methods include:
- Refluxing with ethanolamine : This method allows for the formation of the ethanolamine link.
- Bromination of quinazoline derivatives : This step introduces the bromine atom, crucial for biological activity .
Biological Activity
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has been studied for its diverse pharmacological properties:
Anticancer Properties
Research indicates that quinazoline derivatives exhibit anticancer activity through various mechanisms, including:
- Inhibition of tumor cell proliferation : Studies have shown that similar compounds can inhibit growth in several cancer cell lines .
- Mechanism of Action : Compounds like Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may act by modulating signaling pathways involved in cell survival and apoptosis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In vitro studies : It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .
CNS Activity
Quinazoline derivatives are known to interact with central nervous system (CNS) receptors:
- Binding Affinity : Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- may serve as a ligand for GABA receptors, influencing neurotransmission and potentially aiding in the treatment of neurological disorders .
Case Studies
- Anticancer Efficacy
- Antimicrobial Testing
- In a comparative study, Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- was tested against standard antibiotics. It exhibited comparable or superior activity against resistant bacterial strains .
Structure-Activity Relationship (SAR)
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanolamine | CHNO | Basic amino alcohol; simpler structure |
| 6-Bromoquinazoline | CHBrN | Core quinazoline structure without ethylamine |
| Ethyl 6-bromoquinoline | CHBrN | Contains ethyl group but lacks hydroxymethyl group |
| 2-(Ethylamino)ethanol | CHNO | Basic structure; lacks quinazoline moiety |
This table highlights the structural diversity among compounds related to Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, emphasizing its unique features that may enhance biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between 6-bromo-4-chloroquinazoline and 2-(ethylamino)ethanol. Key steps include:
- Using polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic displacement of the chlorine atom on the quinazoline ring .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization by NMR (to confirm ethylaminoethanol linkage) and HRMS (to verify molecular ion peaks and isotopic patterns for bromine) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze peaks for the quinazoline aromatic protons (δ 8.5–9.0 ppm), ethylaminoethanol chain (δ 3.5–3.7 ppm for –CHOH, δ 2.6–3.0 ppm for –NCH), and bromine-induced deshielding effects .
- NMR : Confirm the quinazoline carbonyl (C=O at ~160 ppm) and brominated carbon environments .
- HRMS : Look for [M+H] peaks with bromine’s characteristic isotopic split (1:1 ratio for ) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 7.4). Similar ethanolamine derivatives exhibit solubility >10 mg/mL in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to bromine’s photosensitivity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this quinazoline-ethanolamine hybrid?
- Methodological Answer :
- Molecular Docking : Use crystal structures of kinase domains (e.g., EGFR) to model interactions between the bromoquinazoline moiety and ATP-binding pockets .
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with structurally related compounds like hydroxychloroquine .
- Metabolic Stability : Assess hepatic microsomal degradation rates to identify potential metabolite pathways (e.g., cytochrome P450-mediated oxidation) .
Q. How should researchers address contradictions in solubility data across experimental conditions?
- Methodological Answer :
- Ternary Phase Diagrams : Map solubility in blended solvents (e.g., ethanol/water mixtures) at 25–50°C using gravimetric or UV-Vis methods .
- Thermodynamic Modeling : Apply the Modified Apelblat equation to correlate temperature-dependent solubility and calculate Gibbs free energy changes .
- Validation : Cross-check results with dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Acute Toxicity Screening : Determine LD in rodents via intraperitoneal administration. For similar ethanolamines, LD ranges from 35–680 mg/kg .
- Metabolite Profiling : Use LC-MS/MS to identify toxic byproducts (e.g., nitroso derivatives from amine oxidation) .
- Protective Formulations : Encapsulate in liposomes or cyclodextrins to reduce systemic exposure and enhance target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
